Enhanced Lipophilicity Over Non-Methylated Analog: XLogP3 Comparison
The 2-methyl substituent on the indole ring of the target compound produces a measurable increase in computed lipophilicity. The XLogP3 value for Diethyl[(2-methyl-1H-indol-3-yl)methyl]malonate is 3.4, compared to 3.2 for the direct des-methyl analog Diethyl (1H-indol-3-ylmethyl)malonate (CAS 10184-98-2) [1][2]. This ΔXLogP3 of +0.2, while modest, is consistent with the addition of a single methyl group to an aromatic system and may influence membrane partitioning, passive permeability, and non-specific protein binding in biological assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | Diethyl (1H-indol-3-ylmethyl)malonate (CAS 10184-98-2): XLogP3 = 3.2 |
| Quantified Difference | ΔXLogP3 = +0.2 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); values represent the partition coefficient of the neutral species in octanol/water. |
Why This Matters
When selecting an indolyl malonate for a lead-like or probe-like screening library, a ΔlogP of 0.2 can shift a compound across critical lipophilicity thresholds (e.g., logP <3 vs >3), affecting ADMET property predictions and library design decisions.
- [1] PubChem Compound Summary for CID 243120, Diethyl[(2-methyl-1h-indol-3-yl)methyl]malonate. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 243184, Diethyl 2-(1H-indol-3-ylmethyl)propanedioate. National Center for Biotechnology Information (2025). View Source
